molecular formula C27H31NO5S B281065 N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide

N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide

Cat. No. B281065
M. Wt: 481.6 g/mol
InChI Key: NQRIOBUTSDJXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide is a selective inhibitor of the protein kinase BTK. This compound binds to the active site of BTK and inhibits its activity. BTK plays a crucial role in B-cell receptor signaling, and its inhibition results in the suppression of B-cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of B-cell malignancies by suppressing B-cell receptor signaling. This compound has also been found to suppress the production of pro-inflammatory cytokines and chemokines, indicating its potential use in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, making it an ideal tool for studying B-cell receptor signaling. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide has several potential future directions. It can be studied further for its potential use in the treatment of autoimmune diseases, inflammatory disorders, and COVID-19. This compound can also be modified to improve its solubility and reduce its potential toxicity. Additionally, it can be used in combination with other drugs to enhance its therapeutic efficacy.
In conclusion, N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide is a promising compound with potential applications in various fields of scientific research. Its selective inhibition of BTK makes it an ideal tool for studying B-cell receptor signaling. Further research is needed to explore its full potential in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide involves several steps. The first step is the reaction of 4-ethoxyaniline with 4-bromobenzene-1-sulfonyl chloride to form N-(4-ethoxyphenyl)sulfonyl-4-bromobenzamide. The second step involves the reaction of N-(4-ethoxyphenyl)sulfonyl-4-bromobenzamide with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid to form N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide.

Scientific Research Applications

N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide has potential applications in various fields of scientific research. It has been found to be effective in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound has also been studied for its potential use in the treatment of COVID-19.

properties

Molecular Formula

C27H31NO5S

Molecular Weight

481.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C27H31NO5S/c1-2-32-21-13-15-22(16-14-21)34(30,31)28(27(29)19-8-4-3-5-9-19)20-12-17-26-24(18-20)23-10-6-7-11-25(23)33-26/h12-19H,2-11H2,1H3

InChI Key

NQRIOBUTSDJXDO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5

Origin of Product

United States

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